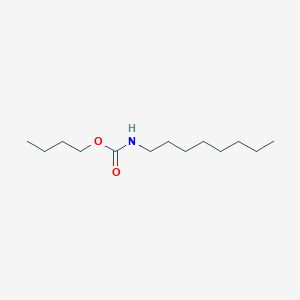
Butyl N-octylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-octylcarbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial applications. This compound is known for its stability and effectiveness in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl N-octylcarbamate can be synthesized through the reaction of butylamine and octyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The process involves the nucleophilic attack of the amine group on the isocyanate, forming the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of solvents and catalysts is carefully controlled to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl N-octylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines and alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
Butyl N-octylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a protective agent for enzymes and proteins.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism of action of butyl N-octylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them, thereby affecting their activity. The pathways involved in its action include the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent stimulation of cholinergic synapses.
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: Known for its use as a preservative in paints and coatings.
tert-Butyl N-hydroxycarbamate: Used in organic synthesis and as a protecting group for amines.
Benzene-di-N-substituted carbamates: Employed as inhibitors in biochemical assays.
Uniqueness
Butyl N-octylcarbamate stands out due to its specific combination of butyl and octyl groups, which confer unique properties such as enhanced stability and reactivity. This makes it particularly useful in applications requiring long-lasting and effective chemical agents.
Properties
CAS No. |
1071-66-5 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
butyl N-octylcarbamate |
InChI |
InChI=1S/C13H27NO2/c1-3-5-7-8-9-10-11-14-13(15)16-12-6-4-2/h3-12H2,1-2H3,(H,14,15) |
InChI Key |
GXPOIKFYBOVJLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


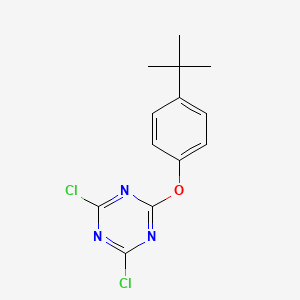
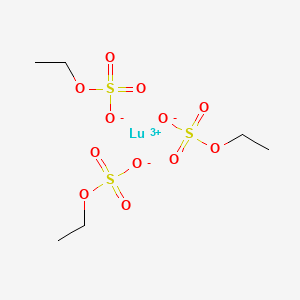
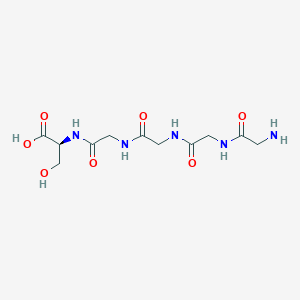
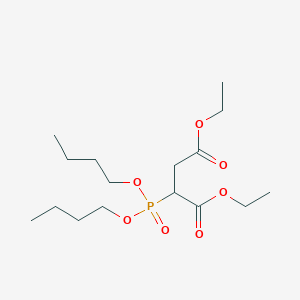
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
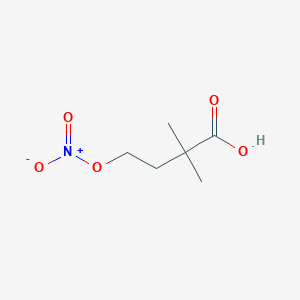
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
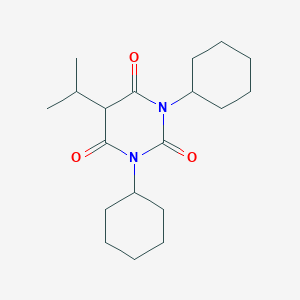
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
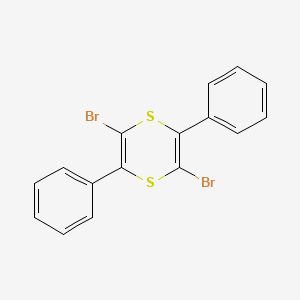

![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
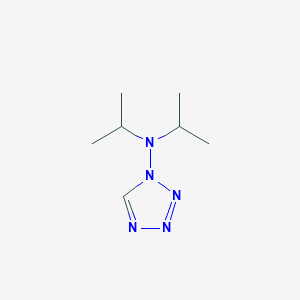
![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
